Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a nitro-substituted phenyl group at the 1-position and a methyl ester at the 3-position of the pyrazole ring. The nitro group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ester group enhances lipophilicity and stability compared to its carboxylic acid counterpart (1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, CAS 19532-43-5) .
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-7-13(12-10)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLHEOTVBNBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate features a pyrazole core substituted at positions 1, 3, and 4 with a 4-nitrophenyl group, methyl ester, and nitro group, respectively. The synthetic challenges include:
Primary Synthesis Routes
Direct Esterification of 4-Nitro-1H-Pyrazole-3-Carboxylic Acid
The most widely reported method involves esterifying 4-nitro-1H-pyrazole-3-carboxylic acid with methanol using thionyl chloride (SOCl₂) as the catalyst.
Procedure
Reaction Setup :
Workup :
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 99.5% |
| Purity | >99% (by ¹H NMR) |
| Scale | Multi-kilogram |
Mechanistic Insight : Thionyl chloride protonates the carboxylic acid, forming an acyl chloride intermediate, which reacts with methanol to yield the ester.
Cyclocondensation of Trichloromethyl Enones with Arylhydrazines
An alternative route employs trichloromethyl enones and 4-nitrophenylhydrazine to construct the pyrazole ring regioselectively.
Procedure
Enone Synthesis :
Cyclocondensation :
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 74–97% |
| Regioselectivity | >20:1 (3- vs. 5-ester) |
Mechanistic Insight : The reaction proceeds via β-enaminone formation, followed by cyclization and methanolysis (Scheme 1):
$$
\text{Enone} + \text{Hydrazine} \rightarrow \beta\text{-Enaminone} \rightarrow \text{Pyrazoline} \rightarrow \text{Pyrazole} + \text{MeOH}
$$
Optimization Strategies
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Industrial-Scale Adaptations
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazoles and other substituted derivatives.
Scientific Research Applications
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below compares methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate with analogous pyrazole carboxylates, highlighting key structural differences and their implications:
Key Observations
Substituent Effects on Reactivity and Applications
- Nitro Group : The electron-withdrawing nitro group in the target compound enhances adsorption on metal surfaces, making it effective in corrosion inhibition . Similar nitro-substituted derivatives, such as L6, exhibit >90% inhibition efficiency in acidic environments .
- Ester Groups : Methyl esters (e.g., target compound) offer higher volatility and lower molecular weight compared to ethyl esters (e.g., L6), which may influence solubility and pharmacokinetic properties .
- Functional Group Diversity : The formyl group in methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate enables further derivatization (e.g., Schiff bases), expanding its utility in drug discovery .
Biological and Industrial Applications
- Corrosion Inhibition : The nitro and ester functionalities in the target compound and L6 facilitate strong adsorption on carbon steel, forming protective layers in corrosive media .
- Antimicrobial Activity : Derivatives with chloro or methoxy substituents (e.g., ) show enhanced interactions with microbial cell membranes, though nitro-substituted variants require further testing .
Synthetic Pathways The target compound can be synthesized via esterification of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 19532-43-5) using methanol under acidic conditions . Similar methods are employed for ethyl esters (e.g., L6) using ethanol .
Biological Activity
Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS No. 70375-81-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
This compound can be synthesized through various methods, including one-pot reactions involving hydrazine derivatives and carbonyl compounds. The synthesis often employs microwave-assisted techniques to enhance yield and reduce reaction times. The compound's structure includes a pyrazole ring substituted with a nitrophenyl group, which is significant for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated across multiple studies, highlighting its potential as an anticancer agent, antimicrobial agent, and inhibitor of various enzymes.
Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, a study reported that similar pyrazole derivatives demonstrated IC50 values ranging from 32 µg/mL to higher concentrations against murine P815 mastocytoma cells. The presence of the nitro group in the para position of the phenyl ring enhances the compound's ability to inhibit cancer cell proliferation .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Pyrazole Derivative | P815 | 32 |
| This compound | Various | TBD |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies indicate that certain pyrazole derivatives exhibit notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membranes, leading to cell death .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Cytotoxicity Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. This compound was included in the screening and showed promising results against P815 cells.
- Antimicrobial Evaluation : Another research effort assessed the antifungal activity of pyrazole derivatives, revealing that this compound exhibited significant antifungal activity against multiple strains.
- Mechanistic Studies : Investigations into the mechanism of action have suggested that the compound may induce apoptosis in cancer cells through mitochondrial pathways, emphasizing its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
